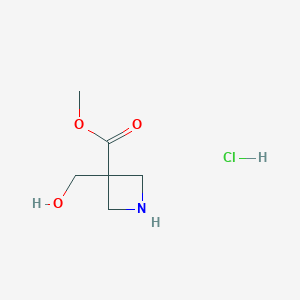![molecular formula C20H20N2OS B2866393 4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione CAS No. 112547-65-6](/img/structure/B2866393.png)
4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione is a complex heterocyclic compound. It is characterized by its unique structure, which includes a methoxyphenyl group and a hexahydro-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione core.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 can lead to cell cycle arrest, making it an attractive target for cancer therapeutics .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . It has been shown to induce apoptosis (programmed cell death) in tumor cells and cause cell cycle arrest at the S phase . The docking results suggest that the compound fits correctly into the active site of CDK2 .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the cell from replicating its DNA and dividing. The compound’s induction of apoptosis also triggers pathways leading to cell death .
Result of Action
The compound’s action results in the inhibition of CDK2, leading to cell cycle arrest and the induction of apoptosis . These effects can lead to the death of tumor cells, demonstrating the compound’s potential as a cancer therapeutic .
Preparation Methods
The synthesis of 4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione involves several steps. One common method includes the reaction of 4-(4-morpholin-4-yl-phenyl)-1,3,4,5,6,7-hexahydro-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione with α-haloketone derivatives such as hydrazonyl chlorides, phenacyl bromide derivatives, chloroacetone, and ethyl substituted acetate derivatives . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: It reacts with α-haloketone derivatives to form new compounds.
Oxidation and Reduction: These reactions can modify the functional groups attached to the core structure.
Cyclization: The formation of tricyclic and tetracyclic derivatives through reactions with different reagents.
Common reagents used in these reactions include hydrazonyl chlorides, phenacyl bromide derivatives, and chloroacetone. The major products formed from these reactions are typically more complex heterocyclic structures with potential biological activity .
Scientific Research Applications
4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a CDK2 inhibitor, which is significant in cancer research.
Biological Studies: Its derivatives are tested for their anticancer properties, particularly against breast cancer cell lines.
Chemical Research: The compound is used to explore new synthetic routes and reaction mechanisms involving heterocyclic compounds.
Comparison with Similar Compounds
Similar compounds include other CDK2 inhibitors such as roscovitine and newly synthesized tricyclic and tetracyclic benzo[6,7]cycloheptane derivatives . Compared to these compounds, 4-(3-methoxyphenyl)-1,3,4,5,6,7-hexahydro-2H-benzo[6,7]cyclohepta[1,2-d]pyrimidine-2-thione shows comparable or superior efficacy in inhibiting CDK2 and inducing apoptosis in cancer cells .
Conclusion
This compound is a promising compound with significant potential in medicinal chemistry, particularly as a CDK2 inhibitor. Its unique structure and diverse reactivity make it a valuable subject for ongoing research in chemistry and biology.
Properties
IUPAC Name |
6-(3-methoxyphenyl)-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),11,13-tetraene-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-23-15-9-4-8-14(12-15)18-17-11-5-7-13-6-2-3-10-16(13)19(17)22-20(24)21-18/h2-4,6,8-10,12,18H,5,7,11H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAGYJZHSQZOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4CCC3)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2866310.png)
![5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2866311.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2866312.png)


![N-(3-acetamidophenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866318.png)
![N-(2-ethoxyphenyl)-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2866320.png)

![N-[3-(6-Fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2866322.png)

![6-Chloro-N-[(2-phenyl-1,3-oxazol-4-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2866325.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2866327.png)
![tert-butyl N-[3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B2866329.png)
![2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2866332.png)
